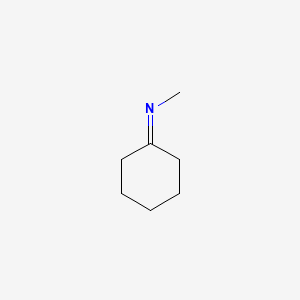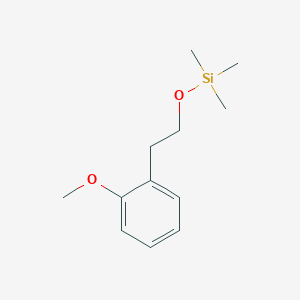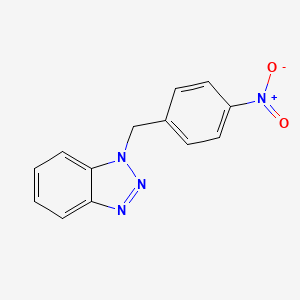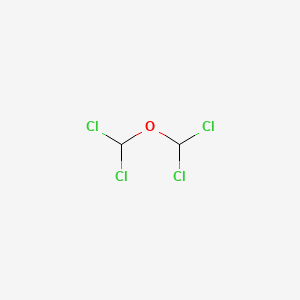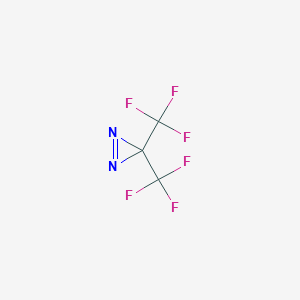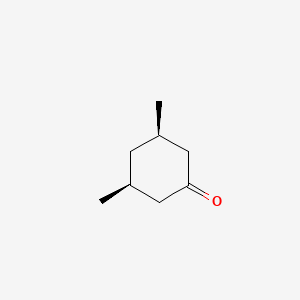
cis-3,5-Dimethylcyclohexanone
Vue d'ensemble
Description
Cis-3,5-Dimethylcyclohexanone is a cyclic ketone with the chemical formula C~8~H~14~O . It belongs to the class of cyclohexanones and possesses two methyl groups in the cis configuration at positions 3 and 5 on the cyclohexane ring .
Molecular Structure Analysis
The molecular structure of cis-3,5-dimethylcyclohexanone consists of a six-membered cyclohexane ring with a carbonyl group (C=O) at position 1. The cis arrangement of the two methyl groups (at positions 3 and 5) influences its stereochemistry. The stereocenters in this molecule contribute to its chiral properties .
Applications De Recherche Scientifique
Enantioselective Formation and Reactions
- Enantioselective Formation: Deprotonation of cis-3,5-dimethylcyclohexanone has been investigated using chiral lithium amide bases, leading to the formation of lithium enolates. These enolates react with several compounds, such as benzaldehyde, acetic anhydride, and trimethylsilyl chloride. The effects of solvents and additives on the selectivity of these reactions have been explored (Majewski & Gleave, 1992).
Stereochemical and Conformational Analysis
- Cis-Trans Equilibria: Research has been conducted on the cis-trans equilibrium in dimethylcyclohexanones, focusing on the effects of 1,3-diaxial steric interactions. This work supports the low steric requirements of lone pairs in such compounds (Brown, Cook, & Katritzky, 1971).
- Optical Rotatory Dispersion Studies: Optical rotatory dispersion studies have been carried out on cis- and trans-2-methyl-4-t-butylcyclohexanone, providing insights into the stereochemical properties and conformational aspects of these compounds (Beard et al., 1963).
Chemical Reactions and Properties
- Reduction Studies: The reduction of 2,6-dimethylcyclohexanone with sodium borohydride has been revisited, revealing important insights into the structural assignments of the products and the discovery of a solvent effect (Hathaway, 1998).
- Photolysis and Biradical Intermediates: A study on the photolysis of cis- and trans-2,3-dimethylcyclohexanone suggests the presence of a discrete biradical intermediate, contributing to the understanding of photochemical processes in these compounds (Barltrop & Coyle, 1969).
Stereochemical Reactions and Synthesis
- Stereochemical Effects in Reactions: The effect of the structure of dimethylcyclohexanones on the rate and stereoselectivity of their reduction by different agents has been explored, providing insights into the influence of molecular conformation and substituent position on chemical reactions (Sharf et al., 1978).
Propriétés
IUPAC Name |
(3R,5S)-3,5-dimethylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-6-3-7(2)5-8(9)4-6/h6-7H,3-5H2,1-2H3/t6-,7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSANHHHQJYQEOK-KNVOCYPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CC(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349024 | |
| Record name | AG-G-83630 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-3,5-Dimethylcyclohexanone | |
CAS RN |
7214-52-0 | |
| Record name | AG-G-83630 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(2-Ethoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B1619790.png)

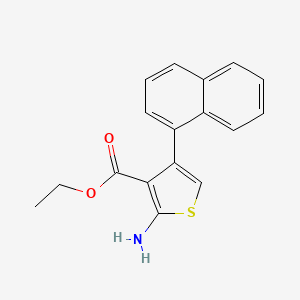
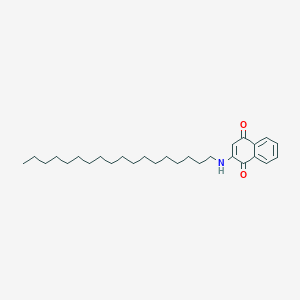

![3-Chlorobicyclo[2.2.1]heptan-2-ol](/img/structure/B1619799.png)
